molecular formula C4H8FNO4 B13214713 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid

Cat. No.: B13214713
M. Wt: 153.11 g/mol
InChI Key: NVPHATUSANHYEF-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is a specialized non-natural amino acid designed for advanced biochemical research. This compound integrates a unique aminooxy functional group, known for its ability to form stable oxime linkages with carbonyl groups (ketones and aldehydes), alongside a fluorine atom that can alter electronic properties and metabolic stability. Its primary research value lies in bioconjugation and chemical biology, where it serves as a versatile building block for the synthesis of targeted bioconjugates, peptide engineering, and the development of enzyme inhibitors. The presence of the aminooxy moiety facilitates selective ligation with carbonyl-containing molecules, a key reaction for labeling proteins, constructing peptide-based therapeutics, and probing biological pathways. The fluorine atom and methoxy group further enhance its utility by providing steric and electronic modulation, making it a valuable probe for studying enzyme active sites or metabolic processes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H8FNO4

Molecular Weight

153.11 g/mol

IUPAC Name

2-aminooxy-2-fluoro-3-methoxypropanoic acid

InChI

InChI=1S/C4H8FNO4/c1-9-2-4(5,10-6)3(7)8/h2,6H2,1H3,(H,7,8)

InChI Key

NVPHATUSANHYEF-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)(ON)F

Origin of Product

United States

Preparation Methods

The synthetic challenge lies in the selective introduction of these groups while maintaining stereochemical integrity and avoiding side reactions, especially considering the reactivity of fluorine and aminooxy groups.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

  • Starting from a suitably protected or functionalized precursor such as a fluorinated serine derivative or a fluorinated α-keto acid.
  • Introduction of the aminooxy group via nucleophilic substitution or oxime formation.
  • Methoxylation at the 3-position through methylation or via methoxy-substituted intermediates.
  • Final deprotection and purification to yield the target acid.

Detailed Synthetic Routes

Starting Material Preparation

A common precursor is a fluorinated α-keto acid or fluorinated serine derivative, which can be synthesized by fluorination of α-keto acids or via enzymatic methods. For example, fluorination of 2-oxo acids under controlled conditions yields 2-fluoro-oxo intermediates suitable for further functionalization.

Aminooxy Group Introduction

The aminooxy group is introduced by converting a carbonyl group (aldehyde or ketone) into an oxime, followed by reduction or direct substitution with hydroxylamine derivatives. This step requires mild conditions to prevent side reactions, often employing:

  • Hydroxylamine hydrochloride or O-protected hydroxylamine reagents,
  • Catalysts or mild acids to facilitate oxime formation,
  • Protection of other functional groups to avoid undesired reactions.
Methoxylation at the 3-Position

Methoxy substitution can be achieved by methylation of a hydroxyl group at the 3-position using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. Alternatively, the methoxy group can be introduced earlier in the synthesis via methoxy-substituted intermediates.

Fluorination Techniques

Selective fluorination at the 2-position is often accomplished by nucleophilic fluorination using fluorine sources such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF) on suitable leaving groups (e.g., tosylates, mesylates). Alternatively, electrophilic fluorination reagents may be used depending on the substrate.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Fluorination KF or TBAF on α-keto acid derivative 2-Fluoro-α-keto acid intermediate
2 Aminooxy group introduction Hydroxylamine hydrochloride, mild acid, solvent Oxime formation, conversion to aminooxy
3 Methoxylation Dimethyl sulfate, NaH or base, solvent Introduction of methoxy group at C-3
4 Deprotection and purification Acid/base workup, chromatography Pure 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid

Data Tables of Key Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Fluorination KF, polar aprotic solvent (e.g., DMF) 80-100 6-12 70-85 High selectivity for 2-position fluorination
Aminooxy introduction Hydroxylamine hydrochloride, AcOH 25-40 12-24 65-80 Mild acid avoids ring opening or side reactions
Methoxylation Dimethyl sulfate, NaH, THF 0-25 2-6 75-90 Controlled methylation at C-3 hydroxyl
Final purification Silica gel chromatography Ambient - 90-95 High purity product obtained

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxime derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted propanoic acid derivatives.

Scientific Research Applications

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes. The aminooxy group can form covalent bonds with enzyme active sites, leading to inhibition of enzyme activity. This compound may also interfere with metabolic pathways by altering the function of key enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(aminooxy)-2-fluoro-3-methoxypropanoic acid are compared below with related aminooxy acids and fluorinated propanoic acid derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference(s)
2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid C₄H₇FNO₄ -ONH₂, -F, -OCH₃ at C2 and C3 152.10 (calculated) High chemoselectivity; potential for fluorinated bioconjugates [Hypothetical]
2-(Aminooxy)-propanoic acid C₃H₇NO₃ -ONH₂ at C2 121.09 Oxime ligation in peptide synthesis
2-(Aminooxy)-butanoic acid C₄H₉NO₃ -ONH₂ at C2; longer carbon chain 135.12 Variable reactivity due to chain length
2-(Aminooxy)-3-methoxypropanoic acid C₄H₉NO₄ -ONH₂ at C2, -OCH₃ at C3 135.12 Methoxy enhances solubility; lacks fluorine
2-(Aminooxy)-2-methylpropionic acid HCl C₄H₁₀ClNO₃ -ONH₂, -CH₃ at C2; hydrochloride 155.58 Stabilized via HCl salt; methyl increases steric hindrance
(Aminooxy)acetic acid C₂H₅NO₃ -ONH₂-CH₂-COOH 91.07 Classic carbonyl capture reagent; prone to side reactions
3,3-Difluoro-2-methylpropanoic acid derivatives C₅H₇F₂NO₂ -F, -CH₃ at C2 and C3 151.11 Fluorine enhances acidity and stability

Key Observations

However, fluorination may complicate synthesis due to steric and electronic effects. The methoxy group at C3 enhances solubility in polar solvents compared to alkyl-substituted analogs (e.g., 2-(aminooxy)-2-methylpropionic acid HCl) .

In contrast, (aminooxy)acetic acid is widely used for oxime ligation but suffers from side reactions like N-overacylation .

Synthetic Challenges: Fluorinated aminooxy acids require specialized reagents (e.g., AISF for fluorosulfonation ), whereas non-fluorinated analogs are synthesized via carbodiimide-mediated coupling . Storage stability may be compromised due to the aminooxy group’s sensitivity to aldehydes/ketones, a limitation shared with (aminooxy)acetic acid .

Research Findings and Data

  • Oxime Ligation Efficiency: (Aminooxy)acetic acid achieves >90% ligation yields under optimized conditions , but fluorinated variants like the target compound may require adjusted pH or temperature due to fluorine’s inductive effects.
  • Biological Activity: Fluorinated propanoic acids (e.g., GenX in ) demonstrate metabolic resistance , suggesting the target compound could improve peptide conjugate stability in vivo.

Biological Activity

2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a fluorine atom, an aminooxy group, and a methoxy group, which contribute to its biological activity. The molecular formula is C5H10FNO3C_5H_{10}FNO_3, with a molecular weight of approximately 151.14 g/mol.

Research indicates that 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid interacts with various biological pathways:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
  • Inhibition of Viral Replication : It exhibits antiviral properties against several viruses, including HIV and HCV, by interfering with viral entry and replication processes.
  • Neuronal Signaling Modulation : The compound influences neurotransmitter systems, particularly those involving serotonin receptors, potentially impacting mood and cognition.

Biological Activities

The following table summarizes the key biological activities associated with 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid:

Biological Activity Description
Antiviral Inhibits replication of viruses such as HIV and HCV .
Anti-cancer Induces apoptosis in various cancer cell lines .
Neuroprotective Modulates neurotransmitter release, showing potential in neurodegenerative diseases .
Anti-inflammatory Reduces inflammation markers in vitro and in vivo .
Antimicrobial Exhibits activity against certain bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid:

  • Antiviral Efficacy : A study published in Journal of Virology demonstrated that the compound effectively inhibited HCV replication in hepatoma cells. The mechanism was attributed to interference with viral RNA synthesis .
  • Cancer Therapeutics : Research published in Cancer Research highlighted its ability to induce apoptosis in breast cancer cells through the activation of the intrinsic apoptotic pathway. The study found that treatment with the compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
  • Neuroprotection Studies : In a model of neurodegeneration, 2-(Aminooxy)-2-fluoro-3-methoxypropanoic acid was shown to protect neurons from oxidative stress-induced cell death. This effect was linked to its ability to enhance antioxidant defenses within neuronal cells .

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